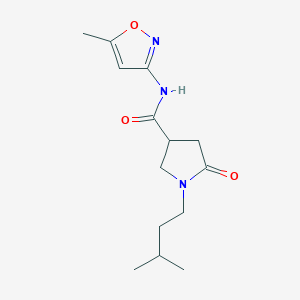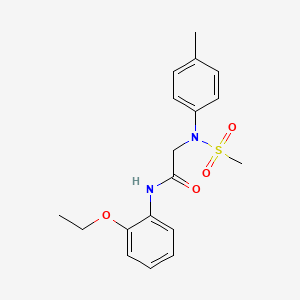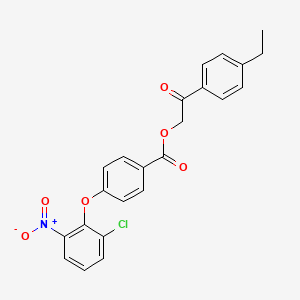![molecular formula C15H22ClN3O3S B6106277 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine, also known as Sulfamethoxazole, is a synthetic antibacterial agent that belongs to the sulfonamide class of antibiotics. It is commonly used to treat bacterial infections, such as urinary tract infections, ear infections, and pneumonia. In
Mecanismo De Acción
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting its synthesis, 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been shown to have a broad-spectrum antibacterial effect against many gram-positive and gram-negative bacteria. It is well-absorbed after oral administration and reaches therapeutic concentrations in the blood and tissues. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is primarily excreted in the urine and has a half-life of approximately 10 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its broad-spectrum antibacterial activity, ease of administration, and low cost. However, it also has some limitations, such as the potential for bacterial resistance and the need for careful dosing to avoid toxicity.
Direcciones Futuras
Future research on 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole could focus on several areas, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential use in combination with other antibiotics, and the exploration of its efficacy against emerging bacterial pathogens. Additionally, research could be conducted on the mechanisms of bacterial resistance to 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole and the development of strategies to overcome this resistance.
Conclusion
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is a synthetic antibacterial agent that has been extensively studied for its broad-spectrum activity against many bacterial strains. It works by inhibiting the synthesis of folic acid in bacteria, preventing their growth and replication. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its low cost and ease of administration, but also has some limitations, such as the potential for bacterial resistance. Future research could focus on developing new formulations, investigating its potential use in combination with other antibiotics, and exploring its efficacy against emerging bacterial pathogens.
Métodos De Síntesis
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is synthesized by the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with morpholine in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with piperazine to form 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole.
Aplicaciones Científicas De Investigación
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been extensively studied in scientific research for its antibacterial properties. It has been used in both in vitro and in vivo experiments to test its effectiveness against various bacterial strains. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has also been used in clinical trials to evaluate its efficacy in treating bacterial infections in humans.
Propiedades
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(16)12-15(13)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQDGNKBSPNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)

![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)

![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)